Product packaging for 9-[(trimethylsilyl)methyl]-9H-carbazole(Cat. No.:CAS No. 75511-17-0)

9-[(trimethylsilyl)methyl]-9H-carbazole

Cat. No.: B2824861
CAS No.: 75511-17-0
M. Wt: 253.42
InChI Key: JMHZPJIAPZISQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-[(Trimethylsilyl)methyl]-9H-carbazole is a synthetic organic compound built around the versatile carbazole scaffold, a tricyclic structure consisting of two benzene rings fused to a central pyrrole ring . This class of compounds is of significant interest in both medicinal chemistry and materials science due to its extensive electron delocalization, which confers favorable properties for diverse applications . The (trimethylsilyl)methyl substituent on the pyrrole nitrogen can serve as a valuable protective group or a synthetic handle for further functionalization in complex multi-step organic syntheses. Carbazole derivatives are recognized as a vibrant platform in medicinal chemistry, with a wide range of documented biological activities. Research on analogous structures has shown that carbazole derivatives can exhibit anticancer, antibacterial, antimalarial, and anti-Alzheimer properties . The biological activity often arises from the ability of the carbazole core to interact with specific cellular targets, such as various kinases, and can involve mechanisms like the inhibition of migration and activation of proteins like the Rho GTPase Rac1, which is implicated in cancer metastasis . Beyond pharmaceutical research, the carbazole motif is a key structural element in the development of organic electronic materials. Its rigid, planar architecture and fluorescent properties make it suitable for use in electroluminescent devices and as a building block for advanced functional materials . This product, this compound, is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NSi B2824861 9-[(trimethylsilyl)methyl]-9H-carbazole CAS No. 75511-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbazol-9-ylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NSi/c1-18(2,3)12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZPJIAPZISQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 9 Trimethylsilyl Methyl 9h Carbazole and Analogues

Strategies for Direct N-Functionalization with Trimethylsilylmethyl Groups

The introduction of substituents at the 9-position of the carbazole (B46965) nucleus is a fundamental transformation. This section explores methods for the direct N-functionalization with a trimethylsilylmethyl group, a moiety that can impart unique electronic and steric properties to the carbazole molecule.

Organometallic Approaches for N-Silylation

Organometallic reagents provide a powerful tool for the formation of carbon-heteroatom bonds. In the context of carbazole N-functionalization, the deprotonation of the N-H bond to form a carbazolide anion, followed by quenching with an appropriate electrophile, is a common strategy. While specific examples detailing the synthesis of 9-[(trimethylsilyl)methyl]-9H-carbazole via this route are not extensively documented in the reviewed literature, the general principles of using organolithium or Grignard reagents are well-established.

The typical approach would involve the deprotonation of 9H-carbazole with a strong base like n-butyllithium to generate the lithium carbazolide. This nucleophilic species could then, in principle, react with a (trimethylsilyl)methyl halide, such as (chloromethyl)trimethylsilane, in an SN2 reaction to afford the desired product. The success of this reaction would depend on factors such as solvent, temperature, and the nature of the halide.

Similarly, the formation of a carbazolyl Grignard reagent, for instance, by reacting 9H-carbazole with a Grignard reagent like ethylmagnesium bromide, would generate a nucleophilic magnesium salt. Subsequent reaction with a (trimethylsilyl)methyl precursor would be expected to yield this compound. The reactivity of these organometallic intermediates is a key factor in the successful N-alkylation.

Alkylation Reactions Utilizing Trimethylsilylmethyl Precursors

Direct N-alkylation of carbazole under basic conditions is a widely employed method for the synthesis of 9-substituted carbazoles. This approach typically involves the deprotonation of the carbazole nitrogen with a base, followed by reaction with an alkylating agent.

Microwave-assisted synthesis has emerged as an efficient method for the N-alkylation of carbazoles with various alkyl halides. This technique often results in significantly reduced reaction times and improved yields compared to conventional heating. The reaction is typically carried out by adsorbing carbazole and the alkyl halide onto a solid support, such as potassium carbonate, and irradiating the mixture with microwaves. While specific examples with (trimethylsilyl)methyl halides are not prevalent in the literature, this methodology presents a promising avenue for the synthesis of this compound.

Phase-transfer catalysis (PTC) offers another effective strategy for N-alkylation. In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. The pKa of the carbazole N-H is in the mid-teens, making it amenable to deprotonation by common bases like sodium hydroxide, which is often used in PTC conditions. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields of the N-alkylated product.

Alkylating Agent PrecursorBase/Catalyst SystemReaction ConditionsProduct
Alkyl HalidesPotassium CarbonateMicrowave IrradiationN-Alkylcarbazoles
Chloromethyl Acetyl ChlorideNaOH / TBAB (PTC)TolueneN-Acylated/Alkylated Carbazoles

Transition Metal-Catalyzed Functionalization of Carbazole Scaffolds

Transition metal catalysis has revolutionized organic synthesis by enabling the selective functionalization of C-H bonds and the formation of various carbon-carbon and carbon-heteroatom bonds. This section explores the application of palladium, ruthenium, and copper catalysts in the functionalization of the carbazole framework, leading to the synthesis of silicon-containing carbazoles and other valuable derivatives.

Palladium-Catalyzed C−H Silylation for Silicon-Containing Carbazoles

Palladium-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups onto aromatic rings. In the context of carbazole chemistry, palladium(II)-catalyzed ortho-C-H silylation of free NH-carbazoles has been developed for the synthesis of arylsilanes. organic-chemistry.org This method utilizes norbornene (NBE) derivatives as transient directing mediators to achieve exclusive ortho-selectivity. organic-chemistry.org Kinetic studies have indicated that the C-H activation step is rate-determining in this transformation. organic-chemistry.org The reaction proceeds through a six-membered palladacycle intermediate. organic-chemistry.org This strategy provides a direct route to silicon-containing carbazoles, which are valuable building blocks for organic electronics and other applications.

Ruthenium-Catalyzed Silylative Coupling Reactions for N-Silylvinylcarbazoles

Ruthenium catalysts have shown remarkable activity in a variety of transformations, including silylative coupling reactions. While the direct ruthenium-catalyzed synthesis of N-silylvinylcarbazoles is not extensively reported, related methodologies provide insights into the potential of this approach. For instance, ruthenium alkylidenes have been shown to catalyze the regio- and stereoselective dehydrogenative silylation of vinylarenes with alkoxysilanes. researchgate.netnih.gov This reaction can selectively produce (E)-vinylsilanes. researchgate.netnih.gov The choice of ligands on the ruthenium catalyst plays a crucial role in controlling the selectivity of the reaction. researchgate.netnih.gov Mechanistic studies suggest that the Si-H bond cleavage is the turnover-limiting step. researchgate.net These findings suggest that a similar ruthenium-catalyzed approach could potentially be developed for the silylative coupling of N-vinylcarbazole to produce N-silylvinylcarbazoles.

Copper-Catalyzed Carbon-Nitrogen Bond Formations

Copper-catalyzed reactions have a long history in the synthesis of nitrogen-containing heterocycles, including carbazoles. The intramolecular oxidative C-N bond formation is a key strategy for the construction of the carbazole ring system. New synthetic procedures have been developed for the preparation of carbazoles from N-substituted amidobiphenyls using a copper catalyst in conjunction with a hypervalent iodine(III) oxidant. researchgate.netrsc.org The use of copper(II) triflate has been shown to significantly improve the reaction efficiency, allowing for a broader range of products in good to excellent yields. researchgate.netrsc.org Mechanistic investigations suggest that the copper species catalytically activates the hypervalent iodine(III) oxidant. researchgate.netrsc.org This methodology has been successfully applied to the direct synthesis of indolo[3,2-b]carbazole through a double C-N bond formation. researchgate.netrsc.org

CatalystReactantsProductKey Features
Palladium(II)NH-Carbazole, Silylating Agent, Norbornene derivativeortho-Silylated CarbazoleHigh ortho-selectivity, C-H activation
Ruthenium AlkylideneVinylarene, Alkoxysilane(E)-VinylsilaneRegio- and stereoselective, Dehydrogenative silylation
Copper(II) TriflateN-Substituted Amidobiphenyl, Hypervalent Iodine(III) OxidantCarbazoleIntramolecular oxidative C-N bond formation

Rhodium- and Manganese-Catalyzed C−H Activation Strategies

Transition metal-catalyzed C-H activation has become a important method for modifying organic molecules. chim.it This approach allows for the direct functionalization of C-H bonds, which are generally unreactive. chim.it

Rhodium-Catalyzed Reactions:

Manganese-Catalyzed Reactions:

Manganese-catalyzed C-H activation is a cost-effective and environmentally friendly alternative to methods that use more precious metals. nih.govresearchgate.net Manganese catalysts have been used for the C-H alkylation of various nitrogen-containing heterocycles, including carbazoles. chim.itresearchgate.net In one study, 2-pyridinyl carbazole was selectively mono-alkylated at the C1 position using an alkyl bromide in the presence of a manganese bromide (MnBr2) catalyst and a lithium hexamethyldisilazide (LiHMDS) base. chim.it This reaction proceeded with high selectivity despite the presence of two available C-H bonds for activation. chim.it

Table 1: Comparison of Rhodium- and Manganese-Catalyzed C-H Alkylation of Carbazoles
FeatureRhodium-Catalyzed AlkylationManganese-Catalyzed Alkylation
Catalyst[RhCp*Cl2]2MnBr2
Co-catalyst/AdditiveAgSbF6, NaOAcNone mentioned for the specific carbazole example
BaseNaOAcLiHMDS
ReactantActivated carbonyl compoundsAlkyl bromides
SelectivityC1-alkylationSelective C1 mono-alkylation
Reference chim.it chim.it

Multicomponent and Cascade Reactions for Carbazole Ring Formation with Silyl Precursors

Multicomponent and cascade reactions offer efficient pathways to construct complex molecules like carbazoles in a single step from simple starting materials.

Diels-Alder Reactions Involving Arynes Generated from Trimethylsilyl (B98337) Precursors

Arynes are highly reactive intermediates that can be generated from 2-(trimethylsilyl)aryl triflates under mild conditions using a fluoride source. acs.orgcbijournal.com These arynes can then participate in Diels-Alder reactions to form benzo-fused ring systems. acs.org The reaction of arynes with styrenes can proceed through a Diels-Alder/ene-reaction cascade to produce 9-aryldihydrophenanthrenes. cbijournal.com This methodology provides a powerful tool for the construction of the carbazole core.

Cycloaddition Reactions for Carbazole Backbone Construction

An efficient method for synthesizing carbazoles involves the reaction of o-iodoanilines with silylaryl triflates in the presence of cesium fluoride (CsF). nih.gov This initial reaction forms an N-arylated intermediate, which then undergoes an intramolecular palladium-catalyzed cyclization to yield the carbazole product. nih.gov This one-pot, two-step procedure is versatile and tolerates a variety of functional groups. nih.govorganic-chemistry.org

Table 2: Key Features of Carbazole Synthesis via Cycloaddition
Reaction StepReagents and ConditionsIntermediate/Product
N-Arylationo-Iodoaniline, silylaryl triflate, CsF, room temperatureN-arylated o-iodoaniline
Intramolecular CyclizationPd(OAc)2, PCy3, acetonitrileCarbazole derivative

Derivatization and Further Functionalization of the Trimethylsilylmethyl Moiety

The trimethylsilylmethyl group attached to the carbazole nitrogen can be a site for further chemical transformations, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, the reactivity of the N-substituent on the carbazole ring is a general area of interest. For instance, N-vinylcarbazole can be synthesized from carbazole derivatives, indicating that the nitrogen atom can be a point of functionalization. mdpi.com The trimethylsilyl group itself is a versatile functional group in organic synthesis and can be removed or transformed under various conditions, opening avenues for further derivatization at the nitrogen position.

Electronic Structure and Spectroscopic Characterization of 9 Trimethylsilyl Methyl 9h Carbazole Systems

Electronic Structure and Frontier Molecular Orbital (FMO) Characteristics

The electronic properties of conjugated molecules are primarily governed by the energies and distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure of organic molecules. semanticscholar.org For carbazole-based systems, theoretical calculations provide valuable insights into their HOMO-LUMO energy levels and the associated energy gap, which dictates the molecule's intrinsic electronic and optical properties. researchgate.net

Calculations for various carbazole (B46965) derivatives show that the HOMO is typically localized on the electron-rich carbazole ring and the nitrogen atom, while the LUMO distribution depends on the nature of the substituents. nankai.edu.cn The energy gap between the HOMO and LUMO reflects the chemical reactivity and the energy of the lowest electronic transition. nankai.edu.cn For a series of donor-acceptor carbazole compounds, calculated HOMO–LUMO gaps were found to be in the range of 2.50 to 3.42 eV, which is in good agreement with experimental data derived from optical absorption spectra. nankai.edu.cn

Below is a table of representative calculated HOMO and LUMO energy levels for different types of N-substituted carbazole derivatives to provide context for the expected values for 9-[(trimethylsilyl)methyl]-9H-carbazole.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
N-phenylcarbazole derivative (3a)-5.74-1.893.85B3LYP/6-31+g(d,p)
N-alkylcarbazole (general)~ -5.5 to -5.8~ -1.8 to -2.2~ 3.3 to 4.0DFT
Carbazole-Benzothiadiazole D-A system (3)-5.52-2.732.79B3LYP/6-31G(d)
Carbazole-Anthracene D-A system (4)-5.51-3.002.51B3LYP/6-31G(d)

Data is illustrative and sourced from analogous systems reported in the literature nankai.edu.cnchemrxiv.org.

Substitution at the 9-position (N9) of the carbazole ring is a common strategy to tune its electronic properties. The substituent directly influences the participation of the nitrogen lone pair in the π-conjugated system of the carbazole core. Arylation at the N9 position, for instance, tends to lower the HOMO energy level. nankai.edu.cn

The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, is primarily an alkyl-type substituent. Alkyl groups are generally considered weak electron-donating groups. This substitution at the nitrogen atom modulates the p-π conjugation of the nitrogen's lone pair electrons with the aromatic carbazole system. The presence of the silicon atom, being more electropositive than carbon, can further influence the electronic environment. This substitution is expected to slightly raise the HOMO energy level compared to an unsubstituted carbazole, thereby subtly decreasing the HOMO-LUMO gap. This modification can affect the ionization potential and oxidation potential of the molecule.

A key feature of organosilicon compounds is the interaction between the silicon-carbon (Si-C) σ-bond and an adjacent π-system, a phenomenon known as σ–π conjugation or hyperconjugation. The electron density from the high-energy Si-C σ-orbital can delocalize into the π-system of the carbazole ring. This interaction effectively increases the electron density of the π-system, leading to a destabilization (raising) of the HOMO level.

This σ–π conjugation effect is a critical mechanism by which the trimethylsilylmethyl group modulates the electronic properties of the carbazole moiety. By raising the HOMO energy, the Si-C linkage helps to lower the energy required for the first electronic excitation and reduces the oxidation potential of the compound. This effect is distinct from traditional through-bond conjugation and provides an additional pathway for tuning the electronic characteristics of the molecule.

Excited State Dynamics and Photophysical Phenomena

The behavior of this compound upon absorption of light is dictated by a series of complex excited-state processes.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). For carbazole derivatives, excitation in the deep-UV range initially populates a higher singlet state (Sₓ), which then rapidly decays to the first excited singlet state (S₁) via internal conversion (IC), a non-radiative process.

Once in the S₁ state, the molecule can return to the ground state through several competing pathways:

Radiative Deactivation (Fluorescence): The molecule can emit a photon and return to the S₀ state. This process is known as fluorescence and is a primary radiative decay pathway.

Non-Radiative Deactivation:

Internal Conversion (IC): The molecule can return to the S₀ state without emitting light, dissipating the energy as heat.

Intersystem Crossing (ISC): The molecule can transition from the S₁ state to an excited triplet state (T₁). This is a spin-forbidden but common process in carbazoles. From the T₁ state, the molecule can return to the S₀ state via phosphorescence (radiative) or non-radiative decay.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τF) is the average time the molecule spends in the S₁ state before returning to the ground state.

The following table presents typical photophysical data for N-substituted carbazole derivatives in solution.

CompoundSolventFluorescence λₘₐₓ (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)
Carbazole-pyrimidine TADF compoundPMMA film4700.0723.5 (prompt)
3,6-di-tert-butyl-9H-carbazole derivativeToluene~450HighN/A
9-naphthyl-3,6-diaminocarbazoleBenzene~4500.40~19

Data is illustrative and sourced from analogous systems reported in the literature researchgate.netnih.govkobe-u.ac.jp. The specific values for this compound may vary.

Intramolecular Charge Transfer (ICT) is a fundamental process in molecules containing electron-donating (D) and electron-accepting (A) moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state (D⁺-A⁻). Carbazole is a well-known electron donor.

In the case of this compound, the trimethylsilylmethyl group itself is not a strong electron acceptor. Therefore, significant D-A type ICT is not an intrinsic property of this specific molecule. However, the silylmethyl group acts as an electronic modulator of the carbazole donor. If an acceptor unit were to be attached elsewhere on the carbazole ring, the silyl group's electronic influence (via inductive and σ–π conjugation effects) would tune the donor strength of the carbazole and thereby modulate the efficiency and energy of any subsequent ICT process.

In more complex silyl-bridged systems, where a silicon atom is part of the linkage connecting a distinct donor and acceptor, the silicon atom can play a role in mediating the electronic communication between the two moieties. This can occur either through the chemical bonds (through-bond charge transfer) or through space if the molecular geometry allows for proximity of the D and A units ("through-space" charge transfer). rsc.org The photophysical properties of such molecules, including their fluorescence characteristics, often show strong dependence on solvent polarity (solvatochromism), which is a hallmark of charge-transfer states. kobe-u.ac.jp

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a critical process in many carbazole-based systems, underpinning their application in fields such as organic electronics and photocatalysis. In a typical PET process involving a carbazole derivative, the photoexcited carbazole moiety can act as either an electron donor or acceptor, depending on the electronic nature of a linked chemical species.

For this compound, the carbazole unit is a well-known electron donor. Upon photoexcitation, an electron is promoted to a higher energy molecular orbital, creating a potent reducing species. If an electron-accepting molecule or group is in sufficient proximity, an electron can be transferred from the excited carbazole to the acceptor. The trimethylsilylmethyl group is generally considered to be electron-donating through hyperconjugation, which would likely enhance the electron-donating ability of the carbazole nitrogen to the aromatic system. However, the direct participation of the trimethylsilylmethyl group in a PET process as a primary donor or acceptor is less likely compared to the photoactive carbazole core.

The efficiency and rate of PET are governed by several factors, including the driving force of the reaction (the change in Gibbs free energy), the electronic coupling between the donor and acceptor, and the reorganization energy of the system. In the context of this compound, any potential PET process would be highly dependent on the molecular environment and the presence of suitable electron acceptors.

Singlet and Triplet Exciton Dynamics and Inter-System Crossing

Upon absorption of light, this compound is promoted to an excited singlet state (S₁). From this state, the molecule can undergo several de-excitation pathways:

Fluorescence: Radiative decay back to the ground state (S₀), typically on a nanosecond timescale.

Internal Conversion (IC): Non-radiative decay to the ground state.

Intersystem Crossing (ISC): A spin-forbidden transition to an excited triplet state (T₁).

Once populated, the triplet state can decay back to the ground state via phosphorescence (radiative) or non-radiative relaxation. The lifetime of the triplet state is typically much longer than the singlet state, ranging from microseconds to seconds.

ParameterDescriptionAnticipated Trend for this compound
Singlet Lifetime (τ_S) The average time the molecule spends in the S₁ state.Expected to be in the nanosecond range, similar to other N-alkylated carbazoles.
Intersystem Crossing Rate (k_ISC) The rate of transition from the S₁ to the T₁ state.Expected to be significant, a characteristic feature of the carbazole moiety.
Triplet Lifetime (τ_T) The average time the molecule spends in the T₁ state.Expected to be in the microsecond to millisecond range in the absence of quenchers.

Solvent Polarity Effects on Excited States and Charge Transfer Behavior

The polarity of the solvent can have a profound impact on the excited-state properties of carbazole derivatives, particularly those with a degree of intramolecular charge transfer (ICT) character. The carbazole moiety itself has a significant dipole moment that increases upon excitation.

In this compound, the nitrogen atom is directly bonded to the aromatic system and the methyl group bearing the trimethylsilyl (B98337) substituent. While the trimethylsilylmethyl group is not a strong electron-withdrawing or -donating group in the context of creating a strong ICT state, subtle charge redistribution upon excitation is expected.

In polar solvents, the excited state with a larger dipole moment will be stabilized to a greater extent than the ground state. This stabilization leads to a red-shift (a shift to lower energy or longer wavelength) in the emission spectrum, a phenomenon known as solvatochromism. The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

The charge transfer behavior in the excited state can be further influenced by specific solvent interactions, such as hydrogen bonding, which can stabilize charge-separated states.

Luminescence Mechanisms and Quantum Yields

The luminescence of this compound will primarily arise from fluorescence from the S₁ state and, under appropriate conditions (e.g., deoxygenated solutions, low temperatures), phosphorescence from the T₁ state.

Fluorescence: The fluorescence of N-alkylated carbazoles is typically characterized by structured emission bands in non-polar solvents, originating from a locally excited (LE) state. In more polar solvents, the emission may become broader and red-shifted due to contributions from states with ICT character.

Phosphorescence: The phosphorescence of carbazoles is well-documented and originates from the T₁ state. It is significantly red-shifted compared to the fluorescence and has a much longer lifetime.

The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the emission process and is defined as the ratio of photons emitted to photons absorbed. For carbazole derivatives, the fluorescence quantum yield can be high in the absence of efficient non-radiative decay pathways. The introduction of the trimethylsilylmethyl group is not expected to introduce significant non-radiative pathways, suggesting that this compound could be a reasonably efficient fluorophore.

PropertyDescriptionAnticipated Characteristics
Fluorescence Quantum Yield (Φ_F) Efficiency of fluorescent emission.Moderate to high, dependent on solvent and temperature.
Phosphorescence Quantum Yield (Φ_P) Efficiency of phosphorescent emission.Generally lower than Φ_F and highly dependent on conditions that favor triplet state population and minimize quenching.

Influence of Aggregation and Isomeric Impurities on Excited State Properties

In the solid state or in concentrated solutions, carbazole derivatives are known to form aggregates, such as excimers (excited-state dimers). Excimer formation typically leads to a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. This can significantly alter the luminescent properties and is a critical consideration for applications in organic light-emitting diodes (OLEDs). The bulky trimethylsilylmethyl group might sterically hinder the formation of perfectly co-facial aggregates, potentially influencing the aggregation behavior.

Isomeric impurities can also have a significant impact on the observed excited-state properties. Even small amounts of an impurity with a lower energy excited state can act as an energy trap, leading to emission from the impurity rather than the bulk material. This is a common issue in the study of organic materials and requires high-purity samples for accurate characterization. uobaghdad.edu.iq

Advanced Spectroscopic Characterization Techniques for Excited State Analysis

Ultrafast Electronic Spectroscopy (Femtosecond and Nanosecond Transient Absorption)

Ultrafast transient absorption (TA) spectroscopy is a powerful technique for directly observing the dynamics of excited states. In a TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse measures the change in absorption as a function of time delay after excitation.

Femtosecond Transient Absorption (fs-TA): This technique allows for the observation of very fast processes, such as internal conversion from higher excited states (S_n → S₁), vibrational relaxation within the excited state, and the initial steps of charge or energy transfer. For this compound, fs-TA could be used to track the decay of the initially populated excited states and the formation of the relaxed S₁ state.

Nanosecond Transient Absorption (ns-TA): This technique is well-suited for studying longer-lived species, such as the triplet state. Following the decay of the singlet excited state features, the growth of new absorption bands attributable to the T₁ state can be monitored. The decay of these triplet absorption signals provides a direct measure of the triplet lifetime.

By analyzing the spectral and temporal evolution of the transient absorption signals, a detailed picture of the excited-state deactivation pathways, including the rates of intersystem crossing and the lifetimes of both singlet and triplet states, can be constructed.

TechniqueTimescaleInformation Obtained
Femtosecond TA 10⁻¹⁵ - 10⁻⁹ sInternal conversion, vibrational relaxation, initial charge/energy transfer.
Nanosecond TA 10⁻⁹ - 10⁻³ sIntersystem crossing, triplet state absorption, triplet lifetime.

Time-Resolved Emission Spectroscopy (ns-TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. For carbazole derivatives, fluorescence lifetimes are typically in the nanosecond range.

General Research Findings for Carbazole Derivatives: Studies on various 9-substituted carbazoles reveal that the nature of the substituent at the 9-position can influence the photophysical properties, including the fluorescence lifetime. The introduction of a non-conjugated, flexible group like the (trimethylsilyl)methyl moiety is not expected to drastically alter the core electronic structure of the carbazole chromophore. However, it may affect the excited-state dynamics through conformational changes or by influencing non-radiative decay pathways.

In a typical ns-TCSPC experiment, the sample would be excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the first emitted photon would be recorded. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to extract the fluorescence lifetime(s). For many carbazole derivatives, the fluorescence decay is mono-exponential, indicating a single emissive species. However, the presence of impurities, aggregates, or different conformers can lead to multi-exponential decay kinetics.

Without specific experimental data for this compound, a representative data table cannot be generated.

Transient Vibrational Spectroscopy

Transient vibrational spectroscopy techniques, such as time-resolved infrared (TRIR) or time-resolved Raman spectroscopy, provide information about the structural changes that a molecule undergoes in its excited electronic state. These methods can track the vibrational modes of a molecule on timescales ranging from femtoseconds to milliseconds after photoexcitation.

General Research Findings for Carbazole Derivatives: For carbazole and its derivatives, transient vibrational spectroscopy can reveal changes in the vibrational frequencies of the carbocyclic rings and the C-N bonds upon excitation. These changes reflect the redistribution of electron density in the excited state. For instance, an elongation of certain bonds in the excited state would lead to a decrease in their corresponding vibrational frequencies.

The introduction of the (trimethylsilyl)methyl group would introduce new vibrational modes associated with the Si-C and C-H bonds of this substituent. While these modes might not be directly involved in the electronic transition of the carbazole chromophore, they could potentially couple with the carbazole ring vibrations in the excited state, influencing the vibrational relaxation dynamics.

A typical transient vibrational spectrum would show bleach bands corresponding to the depletion of the ground state population and positive absorption bands due to the vibrational modes of the excited state species. The temporal evolution of these bands provides insights into the rates of processes such as intersystem crossing and vibrational cooling.

Due to the absence of specific studies on this compound, a data table of transient vibrational frequencies cannot be provided.

Electrochemical Characterization (Cyclic Voltammetry for Oxidation/Reduction Potentials)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a molecule, providing information about its oxidation and reduction potentials. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

General Research Findings for Carbazole Derivatives: Carbazole and its derivatives are known to be electrochemically active, typically undergoing reversible or quasi-reversible one-electron oxidation processes. The oxidation potential is sensitive to the substituents on the carbazole ring and at the 9-position. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The (trimethylsilyl)methyl group is generally considered to be weakly electron-donating or sterically hindering. Therefore, it is expected that this compound would exhibit an oxidation potential similar to or slightly lower than that of 9-methyl-9H-carbazole. The reduction of the carbazole moiety is typically more difficult and often occurs at very negative potentials, sometimes outside the accessible solvent window.

A cyclic voltammogram for a carbazole derivative typically shows an oxidation peak during the forward scan and a corresponding reduction peak during the reverse scan. The potential at which these peaks occur provides the formal redox potential of the compound. The reversibility of the process can be assessed from the peak separation and the ratio of the peak currents.

As no specific cyclic voltammetry data for this compound has been found in the literature, a data table of its oxidation and reduction potentials cannot be compiled.

Role in Organic Electronics and Optoelectronic Devices

Carbazole derivatives are widely recognized for their excellent optoelectronic properties, including high hole mobility and thermal stability, making them key components in a range of organic electronic and optoelectronic devices. researchgate.net The functionalization at the 9-position of the carbazole nucleus with groups like (trimethylsilyl)methyl can modulate these properties to optimize device performance. mdpi.com

In perovskite solar cells, the hole-transport material is crucial for efficiently extracting and transporting positive charge carriers from the perovskite layer to the electrode. Carbazole-based compounds have emerged as promising alternatives to the commonly used spiro-OMeTAD. rsc.org The introduction of an alkyl group, such as the (trimethylsilyl)methyl group, at the 9-position can enhance solubility and influence the molecular packing in the solid state, which in turn affects the charge transport properties.

Derivatives of 9-phenyl-9H-carbazole have been successfully used to construct efficient hole transport materials. For instance, a perovskite solar cell based on a TM-13, which features a 9-(4-methoxyphenyl)-9H-carbazole branch, achieved a power conversion efficiency (PCE) of 20.44%, comparable to the 20.62% PCE obtained with the widely used Spiro-OMeTAD. mdpi.com Furthermore, carbazole-terminated isomeric HTMs have yielded promising efficiencies of nearly 18% in PSCs. researchgate.net

Similarly, in OLEDs, carbazole derivatives are extensively used as hole-transporting layers due to their high hole mobility and appropriate energy levels that facilitate charge injection from the anode. mdpi.commagtech.com.cn A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have demonstrated good thermal and morphological stabilities, with high glass transition temperatures. asianpubs.org

Table 1: Performance of Selected Carbazole-Based Hole-Transport Materials in Perovskite Solar Cells

HTM DerivativePower Conversion Efficiency (PCE)Reference
TM-13 (featuring 9-(4-methoxyphenyl)-9H-carbazole)20.44% mdpi.com
Spiro-OMeTAD (reference)20.62% mdpi.com
V1221 (m-isomer)17.81% researchgate.net
V1225 (p-isomer)17.81% researchgate.net
SGT-405 (three-arm structure)14.79% rsc.org
D–A type carbazole derivative (KZRD)20.40% rsc.org

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter, preventing concentration quenching and facilitating energy transfer. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the guest emitter. mdpi.comrsc.org The substitution at the 9-position can be tailored to achieve a high glass transition temperature, ensuring the morphological stability of the emissive layer. mdpi.com

For instance, pyridinyl-carbazole based host materials have been synthesized and used in blue and green PhOLEDs. A blue device using one such host with a FIrpic emitter achieved a maximum external quantum efficiency (EQE) of 10.3%, while a green device with an Ir(ppy)3 emitter showed a maximum EQE of 9.4%. nih.gov

Carbazole derivatives can also be functionalized to act as emitters themselves, particularly for deep-blue emission, due to their wide bandgap. mdpi.com By incorporating different functional groups, the emission color and efficiency can be tuned.

Table 2: Performance of Selected Carbazole-Based Host Materials in Phosphorescent OLEDs

Carbazole-based molecules are effective sensitizers in DSSCs due to their strong electron-donating nature, which facilitates charge transfer upon photoexcitation. researchgate.netepa.gov The general structure of these sensitizers is a donor-π-bridge-acceptor (D-π-A) configuration, where the carbazole moiety acts as the electron donor. researchgate.netjnsam.comasianpubs.org The substituent at the 9-position can influence the electronic properties and the anchoring of the dye to the semiconductor surface.

Carbazole and its derivatives are known for their photoconductive properties, making them suitable for applications in photoreceptors and other photodetectors. researchgate.net The hole mobility in carbazole-based materials is a key parameter determining their performance in various electronic devices. Studies on 9-alkyl-9H-carbazole derivatives have shown that the nature of the alkyl group can influence the charge transport characteristics. researchgate.net

For instance, hole drift mobilities in amorphous films of 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole have been reported to exceed 10⁻² cm² V⁻¹ s⁻¹ at high electric fields. researchgate.net The hole mobility in 9-(2-ethylhexyl)carbazole has been measured to be around 4×10⁻⁶ cm² V⁻¹s⁻¹ at an electric field of 2.5×10⁵ V/cm. researchgate.net The introduction of a bulky group like (trimethylsilyl)methyl could potentially influence the intermolecular packing and, consequently, the charge carrier mobility.

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that combines the electronic and ionic charge transport within a single active layer. Carbazole derivatives have been explored as emitters in LECs. researchgate.net For instance, mechanochromic, thermally activated delayed fluorescence (TADF) emitters based on carbazole derivatives have been utilized in the active layer of LECs. researchgate.net Furthermore, peripheral carbazole substituted ruthenium(II) complexes have been used to create highly luminescent films for OLEDs through electrochemical deposition. rsc.org

Integration into Polymeric Systems

The carbazole moiety can be incorporated into polymeric structures, either as a pendant group or as part of the main chain, to create materials with desirable electronic and optical properties. mdpi.com Poly(N-vinylcarbazole) (PVK) is a well-known example of a carbazole-containing polymer that has been used in various electronic applications, including as a host material in OLEDs. researchgate.netmdpi.com

The synthesis of polymers with 9-substituted carbazole side chains allows for the tuning of the polymer's properties. For instance, the substitution at the N-position with various functional groups can improve solubility, thermal stability, and electrical properties. mdpi.com The polymerization of monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile can lead to polymers with increased oxidation potential, which could be beneficial for applications such as high-voltage Li-Ion batteries. mdpi.com

Future Research Directions and Translational Outlook

Development of Novel and Sustainable Synthetic Routes for N-Silylated Carbazoles

The future of synthesizing N-silylated carbazoles, including 9-[(trimethylsilyl)methyl]-9H-carbazole, is geared towards the adoption of green and sustainable chemistry principles. Traditional synthesis methods are often effective but may involve harsh reagents, energy-intensive conditions, and the generation of hazardous waste. researchgate.net Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas of development include:

Microwave-Assisted Synthesis (MAS): This technique offers rapid and uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional refluxing methods. researchgate.net For N-silylated carbazoles, MAS could lead to higher yields and cleaner reaction profiles.

Photoredox Catalysis: Harnessing visible light to drive chemical reactions, photoredox catalysis represents a powerful tool for forming C-N bonds under mild conditions, potentially offering new routes to carbazole (B46965) derivatives without the need for high temperatures or strong bases. researchgate.net

Transition-Metal-Free Reactions: Research is moving towards synthetic strategies that avoid heavy or precious metals, which can be toxic and costly. Developing metal-free C-H amination or silylation techniques would represent a significant step forward in sustainable carbazole chemistry. rsc.org

Atom Economy and Waste Reduction: Future synthetic designs will focus on maximizing the incorporation of all starting materials into the final product (high atom economy) and utilizing recyclable catalysts and benign solvents like water or bio-based solvents. researchgate.net

Synthesis StrategyPotential Advantages
Microwave-Assisted SynthesisReduced reaction time, lower energy use, improved yields. researchgate.net
Photoredox CatalysisMild reaction conditions, use of sustainable energy source (light). researchgate.net
Metal-Free CatalysisAvoids toxic/expensive metals, cleaner product profiles. rsc.org
Aqueous/Solvent-Free SystemsReduced environmental impact, improved safety. researchgate.net

Exploration of Advanced Optoelectronic and Polymeric Material Architectures

Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high thermal stability, making them star players in optoelectronic applications. researchgate.net The this compound variant offers unique opportunities for material design. The trimethylsilylmethyl group, while not conjugated with the carbazole core, provides steric bulk and a flexible linkage. This can be strategically used to control the morphology and intermolecular interactions within thin films, which is critical for device performance.

Future research will focus on incorporating this building block into advanced architectures:

Donor-Acceptor (D-A) Systems: The electron-donating carbazole core can be paired with various electron-accepting units to create materials with tailored intramolecular charge transfer (ICT) characteristics. researchgate.netrsc.org This allows for the precise tuning of emission colors and energy levels for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netoldcitypublishing.com

Dendrimers and Star-Shaped Molecules: Using the carbazole unit as a core or a peripheral group in highly branched, three-dimensional structures can prevent aggregation-caused quenching of light emission and ensure the formation of uniform, amorphous films essential for high-quality devices. oldcitypublishing.com

High-Triplet-Energy Host Materials: The rigid carbazole moiety provides a high triplet energy, making its derivatives excellent host materials for blue phosphorescent OLEDs, which remain a significant challenge in display technology. researchgate.net

Conducting Polymers: The silyl group can enhance the solubility and processability of carbazole-based polymers, allowing for the fabrication of flexible and lightweight electronic devices through solution-based techniques like spin-coating or inkjet printing. researchgate.net

Application of Advanced Spectroscopic Techniques for Real-Time Dynamics

A deep understanding of the photophysical processes that occur within materials on ultrafast timescales is crucial for optimizing optoelectronic devices. Future research will increasingly rely on advanced spectroscopic techniques to probe the real-time dynamics of excited states in materials derived from this compound.

Techniques like femtosecond and nanosecond transient absorption (TA) spectroscopy allow researchers to directly observe the formation, evolution, and decay of transient species such as excitons, radical cations, and triplet states. mdpi.comnih.govrsc.org For instance, TA spectroscopy can monitor the electron transfer step in the polymerization of N-substituted carbazoles or track the intersystem crossing (ISC) from a singlet excited state to a triplet state in real-time. nih.govrsc.orgresearchgate.net

Key dynamic processes to be investigated include:

Singlet-Triplet Transitions: Real-time monitoring of ISC is vital for designing efficient phosphorescent emitters for OLEDs. nih.govresearchgate.net

Excited-State Absorption (ESA): Understanding the absorption profile of the excited state (S1) is critical, as it can be a loss pathway in light-emitting devices. mdpi.com

Singlet-Singlet Annihilation (SSA): At high brightness, this bimolecular process can reduce device efficiency. Time-resolved studies help to quantify its rate and impact. mdpi.com

Charge Carrier Dynamics: Probing the generation and lifetime of radical cations provides direct insight into the hole-transport properties of the material. rsc.org

Spectroscopic TechniqueInformation GainedTimescale
Femtosecond Transient AbsorptionInitial excited state formation, ultrafast relaxation, electron transfer. mdpi.comnih.govFemtoseconds to Picoseconds
Nanosecond Transient AbsorptionTriplet state dynamics, radical ion decay, long-lived species. mdpi.comnih.govNanoseconds to Microseconds
Time-Resolved PhotoluminescenceFluorescence lifetime, exciton migration, annihilation processes. mdpi.comresearchgate.netPicoseconds to Nanoseconds

Harnessing Machine Learning and Artificial Intelligence for Rational Material Design

The traditional Edisonian approach to materials discovery, which relies on synthesizing and testing vast numbers of compounds, is being superseded by data-driven strategies. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the rational design of novel materials based on the this compound scaffold.

By training algorithms on large datasets of known carbazole derivatives and their measured properties, ML models can learn complex structure-property relationships. This predictive power enables researchers to:

Screen Virtual Libraries: Computationally screen thousands of potential molecular structures to identify candidates with desired electronic properties (e.g., optimal HOMO/LUMO levels, high charge mobility) before committing to costly and time-consuming synthesis.

Optimize Molecular Structures: Use AI to suggest specific chemical modifications to the carbazole core or its substituents to enhance a particular property, such as tuning the emission wavelength or increasing thermal stability.

Inverse Design: Start with a desired set of target properties and use AI models to generate novel molecular structures that are predicted to exhibit those properties.

This computational-experimental feedback loop, where ML predictions guide laboratory synthesis and the resulting experimental data is used to refine the ML models, will dramatically increase the efficiency of discovering next-generation optoelectronic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-[(trimethylsilyl)methyl]-9H-carbazole, and how do reaction conditions influence yield?

  • Methodology :

  • Sonogashira Coupling : Introduce the trimethylsilyl (TMS) group via palladium-catalyzed cross-coupling between 9H-carbazole derivatives and trimethylsilyl acetylene. Optimize catalyst loading (e.g., Pd(PPh₃)₄/CuI) and solvent polarity (toluene vs. THF) to balance steric hindrance and reactivity .
  • Substitution Reactions : Alkylation of carbazole with (trimethylsilyl)methyl halides under inert conditions. Monitor temperature (60–80°C) and base selection (K₂CO₃ vs. Cs₂CO₃) to minimize desilylation .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity. Low yields (<50%) may result from competing side reactions; use TLC to track intermediates .

Q. How do structural modifications (e.g., TMS substitution) alter the electronic properties of carbazole derivatives?

  • Key Findings :

  • The TMS group acts as an electron-donating substituent, increasing the HOMO energy of carbazole by ~0.3 eV, as confirmed by cyclic voltammetry .
  • Steric effects from the bulky TMS group reduce π-π stacking in solid-state applications, enhancing solubility in non-polar solvents (e.g., toluene) compared to unsubstituted carbazole .
    • Experimental Validation :
  • Compare UV-Vis spectra (λ_max shifts) and DFT calculations to correlate substituent effects with optoelectronic behavior .

Advanced Research Questions

Q. How does this compound perform as a monomer in controlled radical polymerization (CRP) systems?

  • Reactivity Ratios :

  • In copolymerization with methyl methacrylate (MMA), the TMS group reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl), improving reactivity ratios (r₁ ≈ 0.8, r₂ ≈ 1.2) .
  • Use nitroxide-mediated polymerization (NMP) at 120°C to achieve controlled molecular weights (Đ < 1.3) .
    • Design Considerations :
  • Optimize feed ratios (e.g., 1:4 carbazole:MMA) and monitor conversion via ¹H NMR to prevent gelation .

Q. What contradictions exist in reported biological activities of TMS-functionalized carbazoles, and how can they be resolved?

  • Data Conflicts :

  • Some studies report enhanced antimicrobial activity due to improved lipophilicity from TMS , while others note reduced efficacy compared to halogenated analogs (e.g., bromo-carbazoles) .
    • Resolution Strategies :
  • Conduct comparative bioassays (MIC tests) under standardized conditions. Use logP calculations to quantify hydrophobicity and correlate with membrane permeability .

Q. Which advanced characterization techniques are critical for analyzing the structure-property relationships of this compound?

  • Techniques :

  • 2D ¹H-¹⁵N HMBC NMR : Resolve regiochemical ambiguities in the carbazole core and confirm TMS-methyl attachment .
  • Single-Crystal XRD : Analyze bond angles (e.g., C–N–C ≈ 108.7°) and packing motifs influenced by the TMS group .
  • TD-DFT Simulations : Model excited-state behavior to predict luminescence efficiency for OLED applications .

Methodological Recommendations

  • Synthetic Pitfalls : Avoid moisture during silylation to prevent hydrolysis. Use Schlenk techniques for air-sensitive steps .
  • Polymerization Optimization : Pre-purify monomers via recrystallization to eliminate inhibitors (e.g., hydroquinone) .
  • Data Reproducibility : Report solvent purity (HPLC-grade) and instrument calibration details (e.g., NMR lock mass) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.